molecular formula C13H13FN2O2 B5626148 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5626148
M. Wt: 248.25 g/mol
InChI Key: UVZWJACBNZFITN-UHFFFAOYSA-N
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Description

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This specific compound includes a fluorophenoxy acetyl group, suggesting potential interest in its unique chemical properties and reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds. Methods such as solvent-free microwave irradiation and the use of catalysts have been developed to improve the yield and reaction rates of pyrazole derivatives, indicating a broad interest in efficient synthesis techniques for these compounds (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, has been extensively studied using techniques such as X-ray diffraction and spectroscopy. These studies reveal the planar nature of the pyrazole ring and the orientation of substituents, which significantly affect the compound's physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives is influenced by the nature of their substituents. For example, fluorophenyl groups can enhance the compound's reactivity towards nucleophilic substitution. The presence of an acetyl group can also facilitate various chemical transformations, leading to a wide range of potential chemical reactions (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. Solvent-free synthesis methods have been shown to affect the physical properties of these compounds, potentially leading to different crystal forms and solubilities (Thirunarayanan & Sekar, 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of pyrazole derivatives, are influenced by their molecular structure. The presence of electron-withdrawing or donating groups affects the electron density on the pyrazole ring, altering its chemical behavior in reactions. For instance, the fluorophenyl group's electronegative nature can impact the acidity of adjacent hydrogen atoms, affecting the compound's protonation and reaction mechanisms (Chopra, Mohan, & Vishalakshi, 2006).

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZWJACBNZFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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